Valeric acid, 2-propyl-, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2-propyl-, dodecyl ester is an ester compound derived from valeric acid. Esters are a class of organic compounds known for their pleasant aromas and are commonly found in nature. This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of valeric acid, 2-propyl-, dodecyl ester typically involves the esterification of valeric acid with dodecyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Valeric acid, 2-propyl-, dodecyl ester undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2-propyl-, dodecyl ester has various applications in scientific research:
Wirkmechanismus
The mechanism of action of valeric acid, 2-propyl-, dodecyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release valeric acid and dodecyl alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Valeric acid, 2-propyl-, dodecyl ester can be compared with other esters such as ethyl valerate and pentyl valerate. These esters share similar chemical properties but differ in their alkyl chain lengths, which can affect their physical properties and applications . This compound is unique due to its specific combination of valeric acid and dodecyl alcohol, providing distinct characteristics in terms of solubility, boiling point, and reactivity .
Eigenschaften
CAS-Nummer |
22632-60-6 |
---|---|
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
dodecyl 2-propylpentanoate |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-18-22-20(21)19(16-5-2)17-6-3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
FNUPZOKINFXARH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.